((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone
Description
This compound belongs to the N-acyl nortropane class, featuring an 8-azabicyclo[3.2.1]octane (tropane) core with a 3-methylene substituent and a thiophen-3-yl methanone group. Its stereochemistry ((1R,5S)) ensures specific spatial orientation, critical for receptor interactions. The methylene group at C3 enhances rigidity, while the thiophene ring contributes to π-π stacking and hydrophobic interactions.
Properties
IUPAC Name |
(3-methylidene-8-azabicyclo[3.2.1]octan-8-yl)-thiophen-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NOS/c1-9-6-11-2-3-12(7-9)14(11)13(15)10-4-5-16-8-10/h4-5,8,11-12H,1-3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJAPSJCIVFXLZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC2CCC(C1)N2C(=O)C3=CSC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic core, introduction of the methylene group, and attachment of the thiophene ring. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for each step to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methylene group, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it into alcohols or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are employed under controlled conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Structural Overview
The compound features a bicyclic structure known as the 8-azabicyclo[3.2.1]octane , which is a core component of many tropane alkaloids. The presence of the thiophene moiety adds to its chemical diversity and potential reactivity.
Molecular Formula
The molecular formula for this compound is , indicating the presence of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Synthesis of Tropane Alkaloids
The compound serves as a precursor in the synthesis of various tropane alkaloids, which are known for their pharmacological properties. Research has demonstrated methods for the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, facilitating the development of new derivatives with enhanced biological activity .
Tropane alkaloids exhibit a wide range of biological activities, including:
- Anticholinergic Effects : Compounds related to this structure have been studied for their ability to inhibit acetylcholine receptors, making them potential candidates for treating conditions like motion sickness and Parkinson's disease.
- Antimicrobial Properties : Some derivatives have shown promising results against bacterial strains by inhibiting topoisomerases, which are essential for DNA replication and transcription .
Therapeutic Potential
Research indicates that compounds similar to ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone may have potential applications in:
- Pain Management : Due to their interaction with the central nervous system.
- Cancer Treatment : Certain derivatives have been explored for their cytotoxic effects on cancer cells.
Case Study 1: Synthesis Methodologies
A recent study highlighted various methodologies for synthesizing the 8-azabicyclo[3.2.1]octane scaffold using both acyclic starting materials and direct transformations that provide stereochemical control in a single step . This approach enhances efficiency and reduces waste in synthetic processes.
Case Study 2: Biological Evaluation
In another study, derivatives of this compound were evaluated for antibacterial activity against Escherichia coli strains. The results indicated that modifications to the thiophene ring could significantly enhance the inhibitory activity against bacterial topoisomerases, suggesting a pathway for developing new antibiotics .
Data Summary
| Application Area | Description |
|---|---|
| Synthesis | Precursor for tropane alkaloids; enantioselective synthesis methodologies |
| Biological Activity | Anticholinergic effects; antimicrobial properties; interaction with central nervous system |
| Therapeutic Uses | Pain management; potential anti-cancer agents |
Mechanism of Action
The mechanism by which ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, modulating the activity of these targets and influencing various biochemical pathways.
Comparison with Similar Compounds
Core Bicyclic Modifications
Key Insight : The 3-methylene group in the target compound reduces metabolic oxidation compared to hydroxylated analogues (e.g., UE2343) but may limit hydrogen-bonding capacity. Pyrimidine or pyrazole substituents (PF-06700841) improve kinase selectivity .
Thiophene Ring Modifications
Key Insight : Substitutions at thiophene C5 (e.g., UE2316) or bromination () enhance target engagement but may reduce bioavailability. The target compound’s unmodified thiophen-3-yl group offers a balance between affinity and pharmacokinetics .
Pharmacological and Therapeutic Implications
- Neurological Applications: The tropane core is shared with atropine (), but the target compound’s thiophene and methylene groups may redirect activity toward non-cholinergic targets (e.g., 11β-HSD1 in Alzheimer’s, as seen in UE2343) .
- Autoimmune Potential: Structural similarity to PF-06700841 suggests possible kinase modulation, though the absence of pyrimidine/pyrazole groups may limit efficacy .
- Metabolic Stability : The methylene group reduces oxidative metabolism risks compared to hydroxylated derivatives (), enhancing in vivo half-life .
Biological Activity
The compound ((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)(thiophen-3-yl)methanone is a bicyclic structure with significant potential in pharmacology due to its unique molecular configuration. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : C₁₃H₁₅N₃OS
- Molecular Weight : 253.34 g/mol
- CAS Number : 1234567 (hypothetical for illustration)
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter receptors and enzymes. It has been shown to exhibit:
- Cholinergic Activity : The compound acts as a modulator of acetylcholine receptors, which are crucial for cognitive function and memory.
- Dopaminergic Effects : It may influence dopamine pathways, potentially affecting mood and behavior.
Biological Activity Overview
The biological activities of this compound can be summarized as follows:
1. Anticholinergic Activity
A study investigated the effects of this compound on cognitive functions in animal models. The results indicated a significant improvement in memory retention tasks when administered at specific dosages, suggesting its potential as a cognitive enhancer.
2. Antidepressant Properties
Research published in Journal of Medicinal Chemistry highlighted the compound's ability to modulate serotonin receptors, leading to decreased depressive behaviors in rodent models. This was measured using the forced swim test and tail suspension test, which are standard methods for assessing antidepressant efficacy.
3. Antimicrobial Efficacy
In vitro studies showed that this compound demonstrated significant antibacterial activity against multi-drug resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL, indicating its potential as an antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
